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Compound of Interest

Compound Name:
4,6-difluoro-1H-pyrrolo[3,2-

c]pyridine

Cat. No.: B15299588

Get Quote

CAS Number: 2756329-79-8 (Parent Core: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine)

Executive Summary
The 4,6-difluoro-5-azaindole scaffold represents a high-value pharmacophore in modern

medicinal chemistry, specifically designed to overcome the metabolic and physicochemical

limitations of the classical indole and 7-azaindole architectures. By incorporating nitrogen at the

5-position (1H-pyrrolo[3,2-c]pyridine) and flanking it with fluorine atoms at the 4- and 6-

positions, this core offers a unique electronic profile. It significantly reduces the basicity of the

pyridine nitrogen, minimizes oxidative metabolism at the typically labile C4/C6 positions, and

enhances lipophilicity for improved blood-brain barrier (BBB) penetration. This guide details the

synthetic architecture, functionalization strategies, and kinase-centric applications of this

scaffold.[1]

Part 1: Structural & Physicochemical Rationale[2][3]
The Fluorine Effect & Bioisosterism

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15299588#bc-rfq
https://www.benchchem.com/product/b15299588/docs?utm_src=pdf-body#technical-guide-4-6-difluoro-5-azaindole-derivatives
https://www.mdpi.com/1420-3049/19/12/19935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15299588?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5-azaindole core is a bioisostere of indole (found in tryptophan) and purine (found in ATP).

However, the parent 5-azaindole suffers from rapid oxidation and non-specific binding due to

the high electron density at the C4 and C6 positions.

Substituting these positions with fluorine creates the 4,6-difluoro-5-azaindole motif, conferring

three critical advantages:

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking

P450-mediated hydroxylation which typically occurs at electron-rich carbons in the pyridine

ring.

pKa Modulation: The strong electronegativity of the fluorine atoms inductively withdraws

electron density from the pyridine nitrogen (N5). This lowers the pKa (typically < 4.0),

reducing protonation at physiological pH and preventing lysosomal trapping—a common

liability in CNS drug development.

Electrostatic Shielding: The fluorine atoms create a repulsive electrostatic sheath that can

improve selectivity by preventing off-target pi-cation interactions.

Physicochemical Profile
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Property Indole 5-Azaindole
4,6-Difluoro-5-
Azaindole

Impact

H-Bond Donor N1-H N1-H N1-H

Preserved hinge

binding

capability.

H-Bond Acceptor None N5 (Strong) N5 (Weak)

Reduced

promiscuity;

altered water-

bridging.

Lipophilicity

(cLogP)
2.1 1.4 ~1.9

Improved

membrane

permeability vs

parent azaindole.

Metabolic

Stability
Low Moderate High

Blocked C-

oxidation sites.

Part 2: Synthetic Architecture
Synthesizing the 4,6-difluoro-5-azaindole core is synthetically demanding due to the electron-

deficient nature of the pyridine ring, which disfavors classical electrophilic cyclizations (e.g.,

Fischer Indole synthesis).

The most robust route utilizes a Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck

Reaction. This method builds the pyrrole ring onto a pre-functionalized di-fluoro-aminopyridine

backbone, ensuring the fluorine atoms remain intact.

Retrosynthetic Analysis
The strategy disconnects the pyrrole ring at the N1-C2 and C3-C3a bonds, tracing back to an

ortho-amino-halopyridine and a vinyl equivalent.
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Caption: Retrosynthetic disconnection of the 4,6-difluoro-5-azaindole core via Pd-catalyzed

cascade cyclization.

Part 3: Experimental Protocol
Protocol: Synthesis via Pd-Catalyzed Cascade
Objective: Synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine from 2,6-difluoro-3-amino-4-

bromopyridine.

Mechanism: This protocol employs a "one-pot" Buchwald-Hartwig amination followed by an

intramolecular Heck reaction. The high electron deficiency of the difluoro-pyridine ring actually

facilitates the initial oxidative addition of Palladium.

Reagents:
Substrate: 2,6-Difluoro-3-amino-4-bromopyridine (1.0 equiv)

Coupling Partner: Vinyl bromide (or vinyl triflate equivalent) (1.2 equiv)

Catalyst: Pd₂(dba)₃ (2.5 mol%)

Ligand: XPhos (5.0 mol%) - Critical for electron-deficient substrates.

Base: t-BuONa (2.5 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.
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Reagent Charging: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and t-

BuONa (240 mg, 2.5 mmol) to the tube.

Substrate Addition: Add 2,6-difluoro-3-amino-4-bromopyridine (209 mg, 1.0 mmol) and

anhydrous 1,4-dioxane (5 mL).

Vinyl Addition: Inject the vinyl bromide solution (1.2 mmol) via syringe.

Degassing: Freeze-pump-thaw the mixture three times to remove oxygen (Oxygen poisons

the Pd-catalyst and promotes side reactions on the electron-poor pyridine).

Reaction: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from

dark red to black.

Work-up:

Cool to room temperature.

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

Wash the filtrate with Brine (2 x 15 mL).

Dry over Na₂SO₄ and concentrate under reduced pressure.

Purification: Flash column chromatography (SiO₂).

Eluent: Hexane/EtOAc gradient (typically 80:20 to 60:40).

Observation: The product is usually a white to off-white solid.

Validation Check:

¹H NMR (DMSO-d₆): Look for the diagnostic pyrrole protons. C2-H (approx 7.4 ppm, d) and

C3-H (approx 6.5 ppm, d). The absence of pyridine protons at the 4 and 6 positions confirms

the scaffold retention.

¹⁹F NMR: Two distinct signals (approx -70 to -140 ppm range) corresponding to the F4 and

F6 environments.
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Part 4: Medicinal Chemistry Applications[2][4][5][6]
[7][8]
Kinase Selectivity & Binding Mode
The 4,6-difluoro-5-azaindole is a "privileged scaffold" for Type I and Type II kinase inhibitors.

Hinge Binding: The N1-H acts as a donor to the hinge region (e.g., Glu residue).

Gatekeeper Interaction: The C3 position is easily functionalized to access the hydrophobic

back pocket.

Fluorine Interaction: The C4-Fluorine often interacts with the gatekeeper residue or structural

water molecules, altering the selectivity profile compared to the non-fluorinated analog.

Functionalization Logic (SAR)
Researchers typically modify the scaffold at three vectors:

N1-Arylation: Modulates solubility and targets the solvent-exposed front pocket.

C3-Functionalization: Critical for potency. Achieved via Friedel-Crafts acylation or Vilsmeier-

Haack formylation.

C2-Functionalization: Fine-tunes the orientation of the molecule.

4,6-Difluoro-5-Azaindole
Core

N1-Substitution
(Solubility/PK)

C3-Arylation
(Kinase Hinge/Gatekeeper)

4,6-Difluoro
(Metabolic Block)
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Key Interaction
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Blocks P450
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Caption: Structure-Activity Relationship (SAR) vectors for the 4,6-difluoro-5-azaindole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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